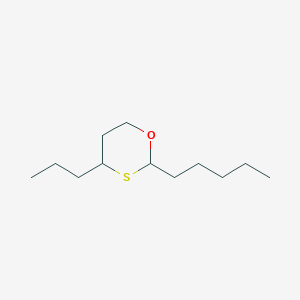
2-Pentyl-4-propyl-1,3-oxathiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentyl-4-propyl-1,3-oxathiane is an organosulfur compound with the molecular formula C12H24OS. It is a clear, colorless to yellow liquid with a fruity allium aroma . This compound is a mixture of cis- and trans-isomers and is primarily used as a flavoring agent .
Preparation Methods
The synthesis of 2-Pentyl-4-propyl-1,3-oxathiane involves the reaction of appropriate aldehydes with thiols under controlled conditions. The industrial production methods typically involve a three-stage process starting from leaf aldehyde (trans-2-hexenal) . The reaction conditions include the use of catalysts and specific temperature and pressure settings to ensure the desired isomeric mixture is obtained .
Chemical Reactions Analysis
2-Pentyl-4-propyl-1,3-oxathiane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of thiols.
Scientific Research Applications
2-Pentyl-4-propyl-1,3-oxathiane has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of organosulfur compounds in various chemical reactions.
Biology: The compound’s unique aroma makes it useful in olfactory studies and research on flavor perception.
Medicine: While not directly used as a drug, its derivatives are studied for potential therapeutic applications.
Industry: It is widely used in the flavor and fragrance industry to impart a fruity allium aroma to various products
Mechanism of Action
The mechanism of action of 2-Pentyl-4-propyl-1,3-oxathiane primarily involves its interaction with olfactory receptors, leading to the perception of its characteristic aroma. The molecular targets include specific olfactory receptor proteins that bind to the compound, triggering a signal transduction pathway that results in the sensation of smell .
Comparison with Similar Compounds
2-Pentyl-4-propyl-1,3-oxathiane can be compared with other similar organosulfur compounds such as:
2-Methyl-4-propyl-1,3-oxathiane: This compound is also a key sulfur-containing aroma and flavor compound, particularly found in yellow passion fruit.
2-Tropical oxathiane: Known for its tropical aroma, it is used in the flavor and fragrance industry.
The uniqueness of this compound lies in its specific fruity allium aroma, which distinguishes it from other similar compounds .
Properties
CAS No. |
59323-81-8 |
|---|---|
Molecular Formula |
C12H24OS |
Molecular Weight |
216.39 g/mol |
IUPAC Name |
2-pentyl-4-propyl-1,3-oxathiane |
InChI |
InChI=1S/C12H24OS/c1-3-5-6-8-12-13-10-9-11(14-12)7-4-2/h11-12H,3-10H2,1-2H3 |
InChI Key |
PBRQZDFWTQLQRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1OCCC(S1)CCC |
density |
0.890-0.937 |
physical_description |
Clear colourless to yellow liquid; Fruity allium aroma |
solubility |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















